

Preclinical Safety and Toxicology of Finalgon Ointment: A Technical Guide

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Compound of Interest

Compound Name: *Finalgon ointment*

Cat. No.: *B1205954*

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Abstract

Finalgon® ointment, a topical preparation for the relief of muscle and joint pain, contains the active ingredients nonivamide and butoxyethyl nicotinate (nicoboxil). This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for these components. The document summarizes key toxicological endpoints, including acute toxicity, and outlines the standard experimental protocols for assessing dermal toxicity, local tolerance, genotoxicity, carcinogenicity, and reproductive toxicity. Due to the proprietary nature of some data, this guide focuses on publicly available information and references standard OECD guidelines for detailed methodologies where specific study reports are not accessible.

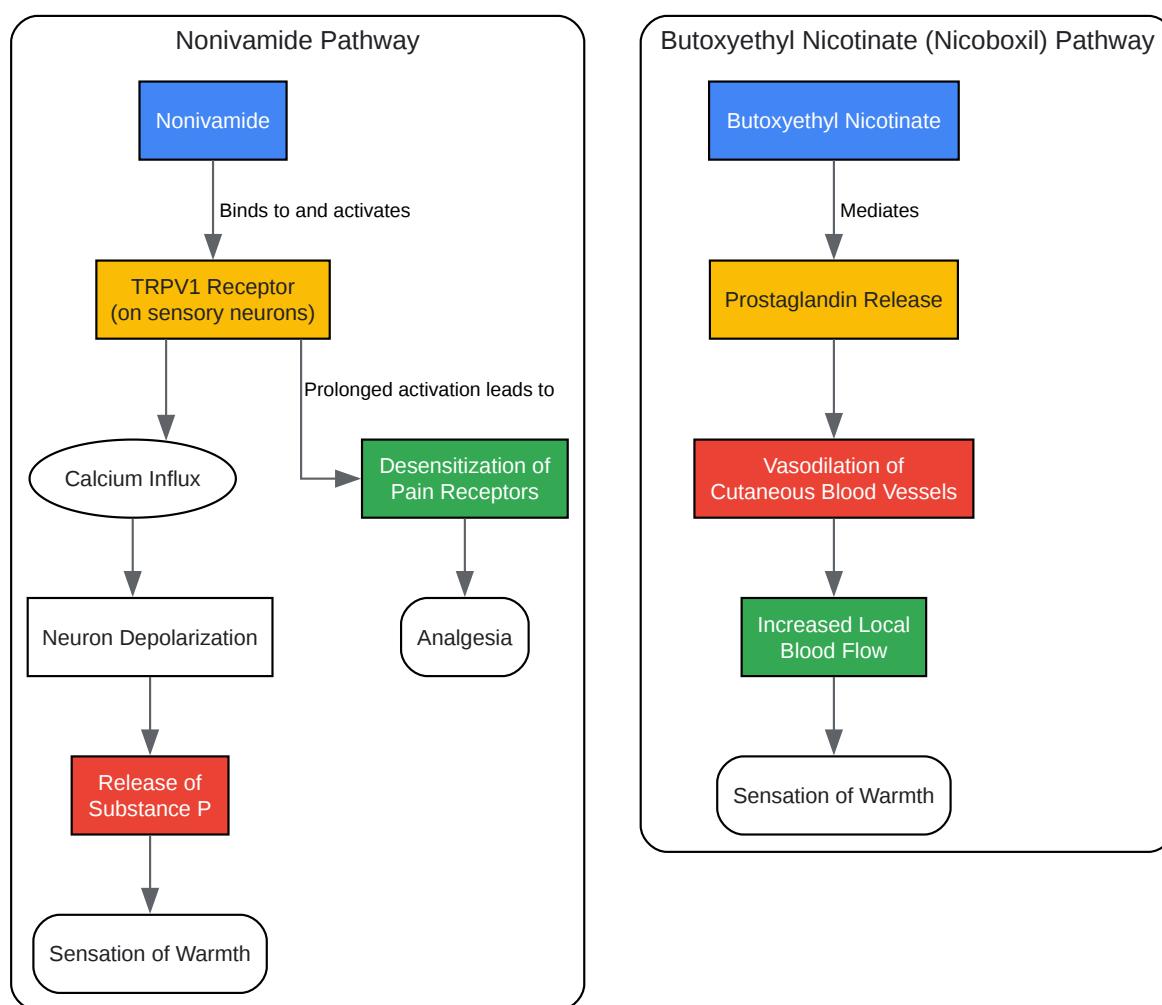
Introduction

Finalgon® ointment exerts its therapeutic effect through the combined actions of its two active substances: nonivamide and butoxyethyl nicotinate. Nonivamide, a synthetic capsaicin analog, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), leading to a sensation of warmth and analgesia.^{[1][2]} Butoxyethyl nicotinate, a nicotinic acid ester, induces vasodilation, thereby increasing local blood flow and contributing to the warming effect.^{[1][3]} The preclinical safety assessment of this combination product is crucial for understanding its toxicological profile and ensuring its safe use.

Pharmacodynamics and Mechanism of Action

The dual-action mechanism of Finalgon® ointment involves distinct but complementary pathways initiated by its active components.

Figure 1: Mechanism of Action of Finalgon Ointment



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Figure 1: Mechanism of Action of Finalgon Ointment

Toxicology

The toxicological profile of Finalgon® ointment is primarily determined by its active ingredients. Due to its topical application and expected low systemic absorption, the focus of preclinical safety evaluation is on local effects, with consideration for potential systemic toxicity in case of significant dermal absorption or accidental ingestion.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring within a short time after administration of a single dose of a substance.

Data Presentation

Substance	Test	Species	Route	LD50	Reference
Nonivamide	Acute Toxicity	Rabbit	Dermal	> 2000 mg/kg bw	N/A
Acute Toxicity	Rat	Oral		> 500 mg/kg bw	N/A
Butoxyethyl Nicotinate	Acute Toxicity	Rat	Dermal	> 2009 mg/kg bw	N/A
Acute Toxicity	Rat	Oral		> 2000 mg/kg bw	N/A

Experimental Protocols

- Acute Dermal Toxicity (as per OECD 402): This study is typically conducted in rats or rabbits. A single dose of the test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at the beginning and end of the study. A necropsy is performed on all animals at the end of the observation period.[\[4\]](#)[\[5\]](#)

- Acute Oral Toxicity (as per OECD 420, 423, or 425): This study is typically performed in rats. A single dose of the test substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and effects on body weight for up to 14 days. A necropsy is performed at the end of the study.

Figure 2: General Workflow for an Acute Dermal Toxicity Study (OECD 402)

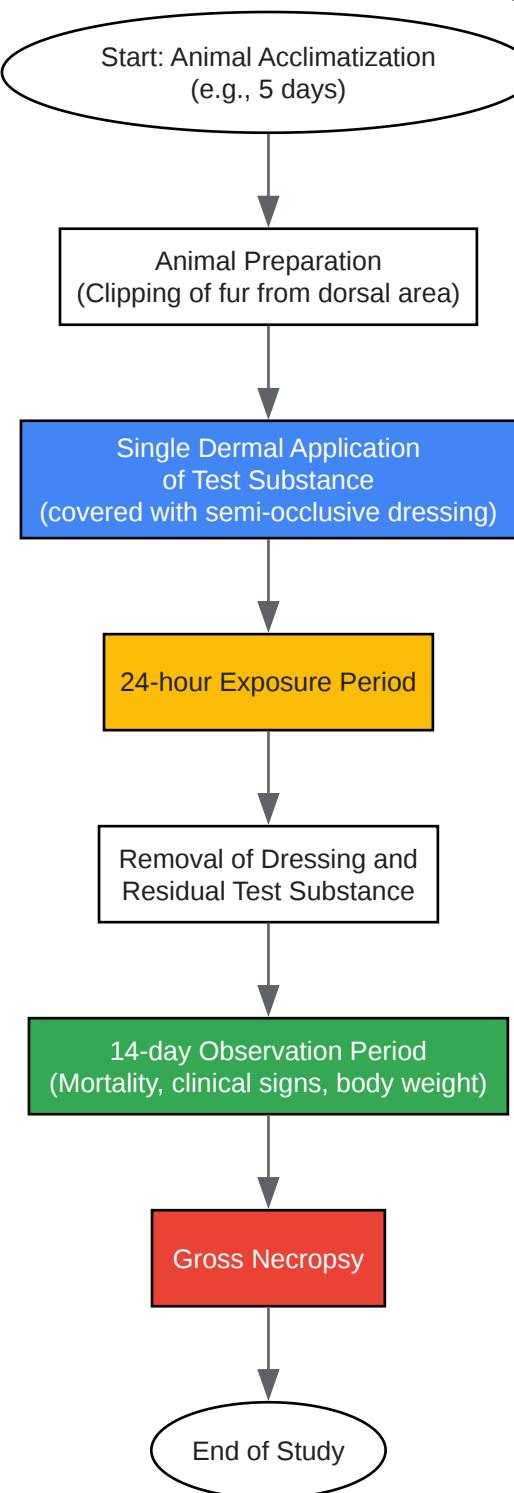


Figure 3: General Workflow for a Subchronic Dermal Toxicity Study (OECD 411)

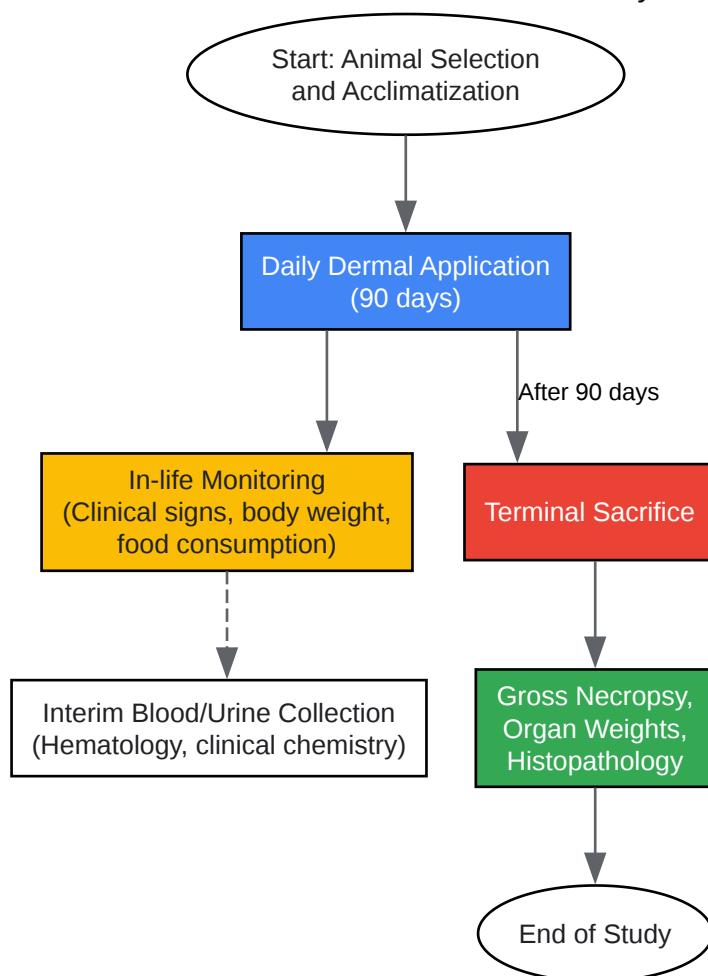
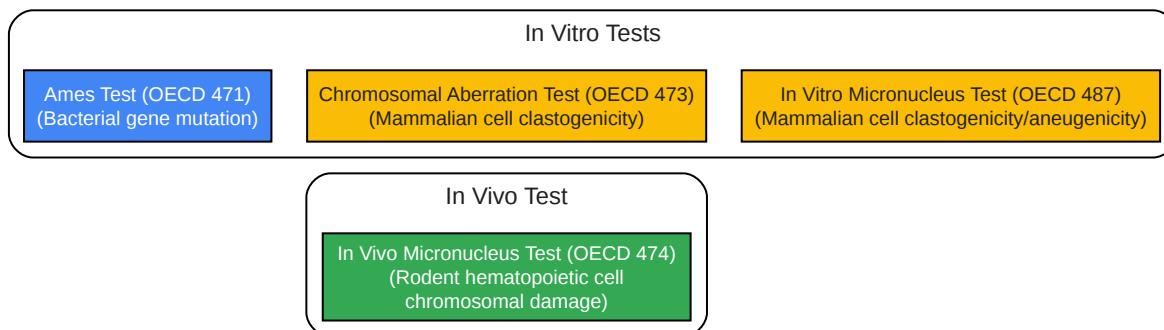


Figure 4: Standard Genotoxicity Testing Battery

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